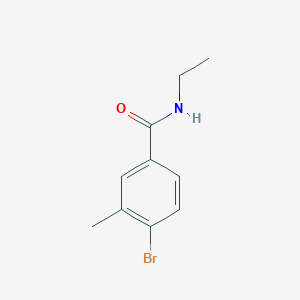

4-Bromo-N-ethyl-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

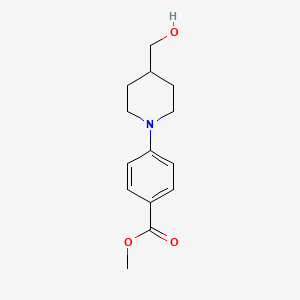

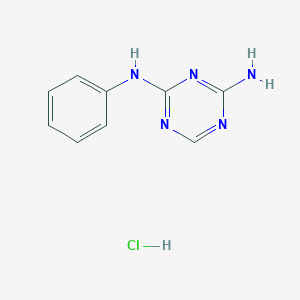

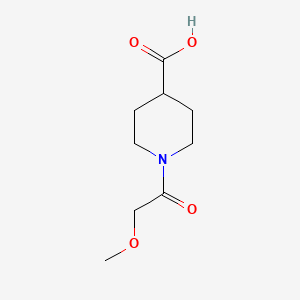

4-Bromo-N-ethyl-3-methylbenzamide is a chemical compound with the molecular formula C10H12BrNO. It has a molecular weight of 242.12 . It is a solid substance and is used for industrial and scientific research purposes .

Molecular Structure Analysis

The IUPAC name of the compound is 4-bromo-N-ethyl-3-methylbenzamide . The InChI code is 1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) . The InChI key is PZCJWOZCVPXGOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-N-ethyl-3-methylbenzamide is a solid substance .Applications De Recherche Scientifique

Synthesis of Narwedine-type Enones

- 4-Bromo-N-ethyl-3-methylbenzamide has been utilized in the synthesis of narwedine-type enones. A study by Kametani et al. (1972) explored the photochemical cyclization of related compounds to create these enones, which are important in the synthesis of heterocyclic compounds (Kametani et al., 1972).

Synthesis of Urinary Metabolites of Remoxipride

- The compound has been involved in the synthesis of metabolites related to remoxipride, an antipsychotic drug. Gawell et al. (1989) detailed the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, which are metabolites of remoxipride, using 4-Bromo-N-ethyl-3-methylbenzamide as a starting material (Gawell et al., 1989).

Investigating Nitrogen-Containing Bromophenols

- In a study on marine red algae Rhodomela confervoides, Li et al. (2012) isolated nitrogen-containing bromophenols, which showed potent scavenging activity against radicals. This research demonstrates the potential of similar bromophenol compounds in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Synthesis of Novel CCR5 Antagonists

- Bi (2015) researched the synthesis of a novel non-peptide CCR5 antagonist using an intermediate that includes a structure similar to 4-Bromo-N-ethyl-3-methylbenzamide. These antagonists are significant in the development of new treatments for diseases such as HIV (Bi, 2015).

Development of Diagnostic Agents for Malignant Melanoma

- Auzeloux et al. (1999) worked on synthesizing a technetium-99m-labelled analogue of N-(2-diethylaminoethyl)-4-iodobenzamide, which is beneficial for diagnosing malignant melanoma. This research highlights the use of benzamide derivatives in developing diagnostic agents (Auzeloux et al., 1999).

Synthesis of Anti-Ulcer Drugs

- Hirohashi et al. (1993) investigated the cardiovascular activities of an anti-ulcer drug, which is structurally related to 4-Bromo-N-ethyl-3-methylbenzamide. This study provides insight into the potential use of similar compounds in the development of gastrointestinal drugs (Hirohashi et al., 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

The bromine atom in the compound could potentially enhance the binding affinity or selectivity to its target .

Biochemical Pathways

If it indeed targets PDE10A like N-Methylbenzamide, it could affect the cAMP and cGMP signaling pathways, as PDE10A is known to hydrolyze both cAMP and cGMP .

Result of Action

If it indeed inhibits PDE10A like N-Methylbenzamide, it could potentially increase the levels of cAMP and cGMP in the cells, leading to enhanced signaling through these pathways .

Propriétés

IUPAC Name |

4-bromo-N-ethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJWOZCVPXGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595781 |

Source

|

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-ethyl-3-methylbenzamide | |

CAS RN |

1020252-82-7 |

Source

|

| Record name | 4-Bromo-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

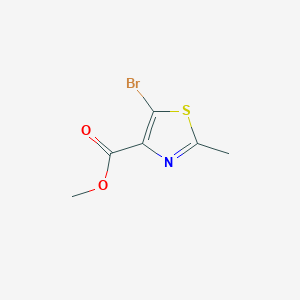

![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)